1-Bromo-4-(2-fluoroethoxy)-2-methylbenzene
Overview
Description
1-Bromo-4-(2-fluoroethoxy)-2-methylbenzene is an organic compound with the molecular formula C9H10BrFO It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a fluoroethoxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(2-fluoroethoxy)-2-methylbenzene can be synthesized through several synthetic routes. One common method involves the bromination of 4-(2-fluoroethoxy)-2-methylbenzene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(2-fluoroethoxy)-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dehalogenated compounds or reduced functional groups.
Scientific Research Applications
1-Bromo-4-(2-fluoroethoxy)-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(2-fluoroethoxy)-2-methylbenzene depends on its specific application. In chemical reactions, the bromine atom can act as a leaving group, facilitating nucleophilic substitution reactions. The fluoroethoxy group can influence the compound’s reactivity and interactions with other molecules. The methyl group can affect the compound’s steric and electronic properties, impacting its behavior in various reactions.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(2-fluoroethoxy)benzene: Similar structure but lacks the methyl group.
1-Bromo-4-(2-fluoroethoxy)-2-nitrobenzene: Contains a nitro group instead of a methyl group.
1-Bromo-4-(2-fluoroethoxy)-2-chlorobenzene: Contains a chlorine atom instead of a methyl group.
Uniqueness
1-Bromo-4-(2-fluoroethoxy)-2-methylbenzene is unique due to the presence of the methyl group, which can influence its chemical reactivity and physical properties. The combination of bromine, fluoroethoxy, and methyl groups provides a distinct set of characteristics that can be exploited in various scientific and industrial applications.
Properties
IUPAC Name |
1-bromo-4-(2-fluoroethoxy)-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-7-6-8(12-5-4-11)2-3-9(7)10/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYIFNOVONNWPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCF)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001254414 | |
Record name | Benzene, 1-bromo-4-(2-fluoroethoxy)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001254414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1416439-01-4 | |
Record name | Benzene, 1-bromo-4-(2-fluoroethoxy)-2-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1416439-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-bromo-4-(2-fluoroethoxy)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001254414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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